2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile
CAS No.: 1346707-53-6
Cat. No.: VC15919498
Molecular Formula: C13H9ClN2S
Molecular Weight: 260.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346707-53-6 |
|---|---|
| Molecular Formula | C13H9ClN2S |
| Molecular Weight | 260.74 g/mol |
| IUPAC Name | 2-[(4-chloropyridin-2-yl)sulfanylmethyl]benzonitrile |
| Standard InChI | InChI=1S/C13H9ClN2S/c14-12-5-6-16-13(7-12)17-9-11-4-2-1-3-10(11)8-15/h1-7H,9H2 |
| Standard InChI Key | POWBKTNBZGPTKP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzonitrile moiety (C₆H₅CN) linked to a 4-chloropyridin-2-yl group via a thioether bridge (-S-CH₂-). The pyridine ring is substituted with a chlorine atom at the 4-position, while the benzonitrile group provides electron-withdrawing characteristics. The IUPAC name, 2-[(4-chloropyridin-2-yl)sulfanylmethyl]benzonitrile, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1346707-53-6 |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 260.74 g/mol |
| SMILES Notation | ClC1=CC=C(C=C1)CSC2=NC=CC(Cl)=C2 |
| InChI Key | POWBKTNBZGPTKP-UHFFFAOYSA-N |
The crystal structure of related compounds, such as N-(4-chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide, reveals intermolecular hydrogen bonding networks that stabilize three-dimensional frameworks . While crystallographic data for 2-(((4-chloropyridin-2-yl)thio)methyl)benzonitrile is unavailable, analogous structures suggest similar packing behaviors influenced by aromatic π-π stacking and halogen interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile likely involves nucleophilic substitution or coupling reactions. A plausible route, inferred from related compounds , proceeds as follows:
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Formation of 4-Chloro-2-mercaptopyridine:
Reaction of 4-chloropyridin-2-amine with thiourea under acidic conditions yields the thiol intermediate. -
Alkylation with 2-(Bromomethyl)benzonitrile:
The thiol group attacks the bromomethyl carbon of 2-(bromomethyl)benzonitrile in the presence of a base (e.g., NaH), forming the thioether linkage .
This method mirrors the synthesis of thieno[2,3-b]pyridines, where α-haloketones react with pyridinethiones to form sulfur-bridged heterocycles . Alternative approaches may utilize Ullmann coupling or metal-catalyzed cross-coupling to attach the pyridinylthio group.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the pyridine’s 2-position.
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Purification: Separating byproducts such as disulfides or over-alkylated derivatives .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
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Nitrile Group: Susceptible to hydrolysis (forming amides or carboxylic acids) and reduction (yielding amines).
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Thioether Bridge: Oxidizes to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂) .
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Chloropyridine Ring: Participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation .
| Precautionary Code | Instruction |
|---|---|
| P261 | Avoid breathing dust or vapor. |
| P264 | Wash hands after handling. |
| P271 | Use only in well-ventilated areas. |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s versatility makes it a candidate for:
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Kinase Inhibitors: Analogous to imidazole-pyridine hybrids targeting p38α MAPK .
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Anticancer Agents: Nitrile groups in FDA-approved drugs (e.g., crizotinib) suggest potential utility.
Materials Science
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